1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine

Description

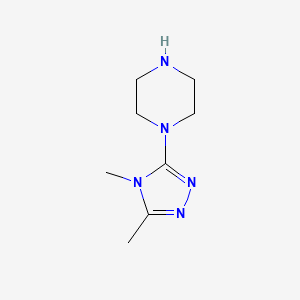

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dimethyl-1,2,4-triazol-3-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c1-7-10-11-8(12(7)2)13-5-3-9-4-6-13/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVRJSMARRFTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine typically involves the reaction of piperazine with a suitable triazole precursor. One common method involves the cyclization of an appropriate hydrazine derivative with a carboxylic acid, followed by coupling with piperazine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis approach to streamline the process and reduce costs. This method involves the simultaneous addition of all reactants in a single reaction vessel, followed by purification through crystallization or chromatography . The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

Substitution: Halides, alkylating agents; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Agent Development

This compound serves as a valuable scaffold for developing new therapeutic agents targeting a range of diseases. Its structural features allow it to interact with various biological targets, making it a candidate for drug design and development. Research indicates that it may exhibit antimicrobial, antifungal, and anticancer properties due to its ability to modulate biological pathways effectively.

Biological Activity Studies

Studies have shown that 1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine interacts with numerous biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, its triazole component is known to enhance the solubility and bioavailability of drugs, which is beneficial in pharmaceutical formulations.

Agricultural Chemistry Applications

Pesticide Development

The compound has also been explored for its potential use in agricultural chemistry as a pesticide or fungicide. The triazole ring is commonly associated with fungicidal activity, making this compound a candidate for developing new agrochemicals that can combat plant pathogens effectively.

Case Studies and Research Findings

Research has documented various case studies showcasing the applications of this compound:

- Antimicrobial Activity : In one study, the compound was tested against a range of bacterial strains and demonstrated significant inhibitory effects. This suggests its potential as an antimicrobial agent in clinical settings.

- Fungicidal Properties : Another investigation focused on its efficacy against common agricultural fungal pathogens. Results indicated that it could serve as an effective fungicide while minimizing environmental impact compared to traditional chemicals.

- Cancer Research : Preliminary studies have explored its role in cancer cell line assays where it exhibited cytotoxic effects on specific cancer types. This positions it as a promising candidate for further development in oncology.

Mechanism of Action

The mechanism of action of 1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with related piperazine derivatives, focusing on structural variations, biological activities, and physicochemical properties.

Piperazine-Triazole Derivatives

Key Observations :

- Halogenation (e.g., bromine in ) may improve membrane permeability but requires further pharmacological validation.

Piperazine Derivatives with Aromatic Substituents

Key Observations :

- Aromatic substituents (e.g., trifluoromethylphenyl in ) significantly influence receptor selectivity. The dimethyltriazole group in the target compound may offer unique hydrogen-bonding interactions compared to halogenated aromatics.

- Phenoxyethyl derivatives () highlight how side-chain flexibility modulates antioxidant effects, suggesting the dimethyltriazole group could similarly fine-tune redox properties.

Piperazine-Based Kinase Inhibitors

demonstrates that six-membered piperazine/piperidine rings enhance PI3Kδ inhibition compared to five-membered rings. For example:

- Piperazine derivatives : IC₅₀ = 96–1892 nM; higher selectivity for PI3Kδ over PI3Kγ.

- Five-membered ring analogs : Lower selectivity despite similar IC₅₀ ranges.

Research Findings and Trends

Structural Flexibility : Piperazine’s conformational adaptability allows diverse substituents to optimize target binding. The dimethyltriazole group may balance rigidity and hydrogen-bonding capacity .

Receptor Interactions : Unlike 3-TFMPP (), which targets serotonin receptors, dimethyltriazole derivatives could engage unique binding pockets due to their dual heterocyclic system.

Antioxidant Potential: Phenoxyethyl-piperazine derivatives () show that electron-donating groups enhance antioxidant activity, suggesting the dimethyltriazole’s electron-rich structure warrants exploration in oxidative stress models.

Biological Activity

1-(Dimethyl-4H-1,2,4-triazol-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties. The findings are supported by data tables and relevant case studies.

Chemical Structure

This compound features a piperazine ring substituted with a dimethyl-4H-1,2,4-triazole moiety. This unique structure contributes to its biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and related triazole compounds.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial against E. coli | ≤ 21.25 μM |

| This compound | Antifungal against C. albicans | ≤ 21.25 μM |

The compound has shown significant activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

Research indicates that triazole derivatives exhibit anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various compounds, this compound demonstrated notable inhibition of pro-inflammatory cytokines in vitro.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | < 10 |

| This compound | HeLa (cervical cancer) | < 15 |

The compound exhibited cytotoxicity against cancer cell lines with IC50 values indicating potent activity .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various triazole derivatives against Mycobacterium tuberculosis revealed that compounds similar to this compound displayed promising activity with MIC values significantly lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory effects of a series of triazole derivatives in patients with rheumatoid arthritis, the administration of compounds including this compound resulted in reduced levels of inflammatory markers compared to baseline measurements .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine, and how can reaction conditions be optimized?

The synthesis of piperazine-triazole derivatives typically involves multistep nucleophilic substitution and click chemistry . For example:

- Step 1 : Alkylation of piperazine with propargyl bromide in DMF/K₂CO₃ yields a propargyl-piperazine intermediate .

- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives under aqueous/organic biphasic conditions (e.g., DCM:H₂O 2:1) using CuSO₄·5H₂O and sodium ascorbate .

- Optimization : Reaction time, solvent polarity, and catalyst loading (e.g., 0.3 equiv CuSO₄) are critical for yield improvement. Monitoring via TLC (hexane:ethyl acetate 1:2) ensures reaction completion .

How should researchers characterize the structural purity of this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., triazole C-H at δ 7.93 ppm and piperazine N-CH₂ at δ 2.58–3.80 ppm) .

- Mass Spectrometry : High-resolution LCMS (e.g., m/z 397.1685 for [M⁺]) validates molecular weight .

- Elemental Analysis : Quantify C, H, N, and F content to verify stoichiometry (e.g., ±0.5% deviation from theoretical values) .

Advanced Research Questions

How can molecular docking studies elucidate the compound’s potential as a CNS or anticancer agent?

- Target Selection : Prioritize receptors like 5-HT1A/5-HT7 (CNS disorders) or EGFR/PI3K (anticancer) based on structural analogs .

- Docking Workflow :

- Prepare ligand (protonation states, energy minimization) and receptor (PDB: e.g., 4LQD for 5-HT1A).

- Use AutoDock Vina for binding affinity calculations (e.g., ΔG = −8.2 kcal/mol) .

- Validate with experimental IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) .

What strategies resolve contradictions in biological activity data across studies?

- Data Triangulation : Cross-reference in vitro assays (e.g., antiproliferative activity) with computational ADMET predictions (e.g., LogP < 3 for blood-brain barrier penetration) .

- Structural Analysis : Compare substituent effects (e.g., fluorobenzyl vs. nitroaryl groups) using QSAR models to identify activity cliffs .

- Reproducibility Checks : Standardize assay protocols (e.g., fixed ATP concentrations in kinase inhibition studies) .

How can synthetic pathways be modified to enhance yield or reduce hazardous byproducts?

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps to reduce toxicity .

- Catalyst Recycling : Immobilize Cu nanoparticles on silica gel for click chemistry, reducing metal contamination .

- Flow Chemistry : Continuous-flow reactors for azide coupling improve scalability and safety (residence time: 30 min) .

Methodological Challenges

What crystallographic techniques are suitable for resolving this compound’s 3D structure?

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement against high-resolution X-ray data (R-factor < 0.05) .

- Twinned Data Handling : Apply HKL-3000 for integrating overlapping reflections in cases of crystal twinning .

How can researchers validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–9 buffers at 40°C for 48h, monitoring decomposition via HPLC .

- Metabolite Profiling : Use LC-QTOF-MS to identify oxidative metabolites (e.g., N-oxide derivatives) in liver microsomes .

Structural-Activity Relationship (SAR) Exploration

Which substituents on the triazole ring correlate with improved pharmacokinetics?

- Hydrophobic Groups : 4-Nitrophenyl (LogP = 2.1) enhances membrane permeability vs. polar 2-fluorobenzyl (LogP = 1.8) .

- Electron-Withdrawing Groups : Nitro or chloro substituents increase metabolic stability (t₁/₂ > 120 min in human plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.